Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Overview
Description
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl ester group at the 1st position of the isoquinoline ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the tetrahydroisoquinoline ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alcoholic solutions.
Major Products
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Reduction: Formation of the de-brominated isoquinoline derivative.
Oxidation: Formation of oxidized isoquinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure is similar to that of natural alkaloids, which are known for their biological activity. Researchers are exploring its use in the development of drugs targeting neurological disorders and cancer.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Tert-butyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Tert-butyl 6-iodo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Uniqueness
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)12-11-5-4-10(15)8-9(11)6-7-16-12/h4-5,8,12,16H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFAXPDPWRTJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(CCN1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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